1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea
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Overview
Description
1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a urea functional group, which is bonded to a 1-methylpyrrolidin-3-ylmethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea typically involves the reaction of 1-methylpyrrolidine with dimethylcarbamoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:
1-methylpyrrolidine+dimethylcarbamoyl chloride→this compound
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated urea derivatives.
Scientific Research Applications
1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The urea functional group can form hydrogen bonds with biological targets, influencing molecular recognition and binding.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylurea: Lacks the 1-methylpyrrolidin-3-ylmethyl group, making it less complex.
1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]urea: Similar structure but with different substitution patterns.
Uniqueness
1,3-Dimethyl-1-[(1-methylpyrrolidin-3-yl)methyl]urea is unique due to the presence of both the 1-methylpyrrolidin-3-ylmethyl group and two methyl groups on the urea nitrogen. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1602033-94-2 |
---|---|
Molecular Formula |
C9H19N3O |
Molecular Weight |
185.3 |
Purity |
95 |
Origin of Product |
United States |
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